Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate
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Overview
Description
Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate is an organic compound with the molecular formula C17H22ClNO5 It is a derivative of malonic acid and is characterized by the presence of an acetamido group and a chloromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate typically involves the reaction of diethyl malonate with 2-chloro-4-methylbenzylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Diethyl malonate is reacted with 2-chloro-4-methylbenzylamine in the presence of a base such as sodium ethoxide.
Step 2: The intermediate product is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzyl group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the benzyl group.
Hydrolysis: Products include diethyl malonate and the corresponding carboxylic acids.
Reduction: Products include the corresponding amine derivatives.
Scientific Research Applications
Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloromethylbenzyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-acetamido-2-(2-chlorobenzyl)malonate
- Diethyl 2-acetamido-2-(4-methylbenzyl)malonate
- Diethyl 2-acetamido-2-(2,4-dichlorobenzyl)malonate
Uniqueness
Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate is unique due to the presence of both a chlorine atom and a methyl group on the benzyl ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(2-chloro-4-methylphenyl)methyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO5/c1-5-23-15(21)17(19-12(4)20,16(22)24-6-2)10-13-8-7-11(3)9-14(13)18/h7-9H,5-6,10H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFCQVNSOVEAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)C)Cl)(C(=O)OCC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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